(2S)-1-(ethanesulfonyl)-2-methylpiperazine
Overview
Description
“(2S)-1-(ethanesulfonyl)-2-methylpiperazine”, also known as sulpiride, is a popular antipsychotic drug used in various fields of research and industry1. It has a molecular formula of C7H16N2O2S and a molecular weight of 192.28 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2S)-1-(ethanesulfonyl)-2-methylpiperazine”.Molecular Structure Analysis
The molecular structure of “(2S)-1-(ethanesulfonyl)-2-methylpiperazine” is defined by its molecular formula, C7H16N2O2S1. However, detailed structural analysis such as bond lengths, angles, and conformation is not available in the retrieved information.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(2S)-1-(ethanesulfonyl)-2-methylpiperazine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-1-(ethanesulfonyl)-2-methylpiperazine” are not specified in the retrieved information.Scientific Research Applications
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Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
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The tert-butyl group in chemistry and biology : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
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Synthesis and applications of sodium sulfinates (RSO2Na) : This review highlights the preparation of sodium sulfinates (RSO2Na) and their multifaceted synthetic applications. Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
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Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
-
The tert-butyl group in chemistry and biology : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
-
Synthesis and applications of sodium sulfinates (RSO2Na) : This review highlights the preparation of sodium sulfinates (RSO2Na) and their multifaceted synthetic applications. Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
Safety And Hazards
The safety and hazards associated with “(2S)-1-(ethanesulfonyl)-2-methylpiperazine” are not specified in the retrieved information.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for “(2S)-1-(ethanesulfonyl)-2-methylpiperazine”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
(2S)-1-ethylsulfonyl-2-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSBMDOCEQZSDP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCNC[C@@H]1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(ethanesulfonyl)-2-methylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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